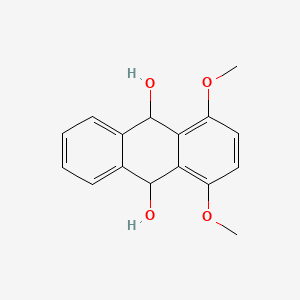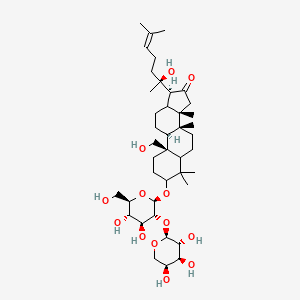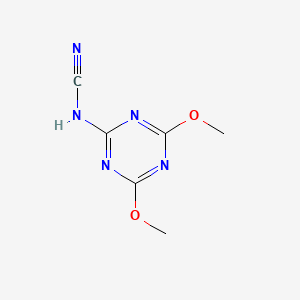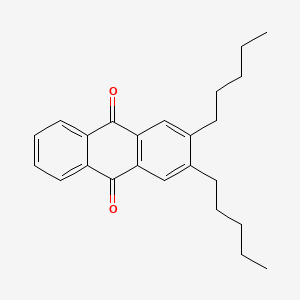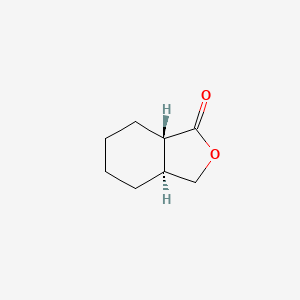![molecular formula C14H21NO B15251274 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a benzylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol typically involves the reaction of benzylamine with a suitable cyclopentanone derivative. One common method involves the reductive amination of 3-methylcyclopentanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-[(Benzylamino)methyl]-3-methylcyclopentanone.
Reduction: 1-[(Benzylamino)methyl]-3-methylcyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(Benzylamino)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
3-(Benzylamino)-2-methylpropan-1-ol: Similar functional groups but with a different carbon backbone.
N-Benzyl-3-methylcyclopentanamine: Lacks the hydroxyl group but has a similar amine structure.
Uniqueness: 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, benzylamino group, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[(benzylamino)methyl]-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-12-7-8-14(16,9-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3 |
InChI Key |
RZCAQRCNUUELKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




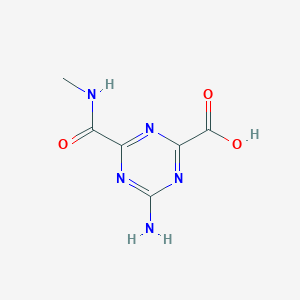

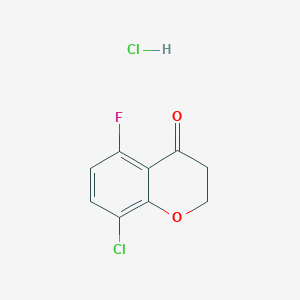
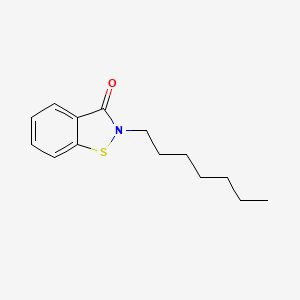
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
